molecular formula C24H22FNO4 B11395823 N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11395823
M. Wt: 407.4 g/mol
InChI Key: KOKUXRXRRKPKEO-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative characterized by a fused furochromenone core (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl) linked to a 2-(2-fluorophenyl)ethyl group via an acetamide bridge. The fluorinated aromatic substituent may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature often leveraged in drug design to improve pharmacokinetics .

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H22FNO4/c1-13-10-19-22(23-21(13)14(2)12-29-23)15(3)17(24(28)30-19)11-20(27)26-9-8-16-6-4-5-7-18(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27)

InChI Key

KOKUXRXRRKPKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3F)C)C4=C1C(=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the furochromenyl core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl) Derivative

  • Structure : Features a benzodioxol-5-ylmethyl group attached to the acetamide nitrogen.
  • Molecular Formula: C₂₄H₂₁NO₆ .
  • Molecular Weight : 419.433 g/mol .
  • Key Differences : The benzodioxol group introduces electron-rich aromaticity and increased steric bulk compared to the target compound’s 2-fluorophenethyl group. This may enhance π-π stacking interactions but reduce membrane permeability due to higher polarity .

N-(3-Methoxybenzyl) Derivative

  • Structure : Substituted with a 3-methoxybenzyl group.
  • Key Differences : The methoxy group improves aqueous solubility via hydrogen bonding but may shorten metabolic half-life due to susceptibility to oxidative demethylation . In contrast, the target compound’s fluorine atom is metabolically stable and may enhance bioavailability .

N-[(2R)-2-Hydroxypropyl] Derivative

  • Structure : Contains a chiral 2-hydroxypropyl group.
  • Molecular Formula: C₁₆H₂₂BrNO₄ (for a related brominated analog) .
  • Molecular Weight : 372.25 g/mol (brominated analog) .
  • The target compound’s fluorinated aryl group balances lipophilicity and metabolic resistance .

Pharmacological and Physicochemical Implications

  • Lipophilicity : Fluorine in the target compound likely increases logP compared to the methoxy and hydroxypropyl analogs, favoring tissue penetration .
  • Metabolic Stability : The 2-fluorophenethyl group resists cytochrome P450-mediated oxidation better than methoxy or benzodioxol groups, which are prone to demethylation or ring-opening .
  • Binding Interactions: The furochromenone core may act as a planar aromatic system for intercalation or enzyme inhibition, as seen in structurally related N-substituted acetamides with antimicrobial or ligand-like activity .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound features a complex arrangement with a fluorophenyl group and a furochromene moiety. The presence of multiple functional groups suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FNO₃

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The mechanism of action is hypothesized to involve modulation of specific signaling pathways and enzyme inhibition.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Effects :
    • Animal models have shown that administration of this compound results in significant pain relief comparable to standard analgesics. This was assessed using the hot plate test and formalin test.
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines. It appears to affect cell cycle progression and increase reactive oxygen species (ROS) levels, leading to cell death.

Case Study 1: Anti-inflammatory Effects

A study conducted on mice models revealed that administration of N-[2-(2-fluorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide resulted in a significant reduction in paw edema compared to control groups. The compound was found to inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cells (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, supporting its role as an anticancer agent.

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokine production[Study on Macrophages]
Analgesic EffectsPain relief in animal models[Hot Plate Test Study]
Anticancer PotentialInduction of apoptosis in cancer cell lines[MCF-7 Cell Study]

Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Fluorophenyl GroupEnhances binding affinity
Furochromene MoietyContributes to anticancer activity
Acetamide Functional GroupEssential for analgesic properties

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